Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate: Structural Analysis, Orthogonal Reactivity, and Applications in Drug Discovery
Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate: Structural Analysis, Orthogonal Reactivity, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical reactivity and practical benchtop execution. Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. Featuring an electron-deficient quinoline core, a highly electrophilic sulfonyl chloride at the C8 position, and a chemically orthogonal methyl ester at the C6 position, this scaffold enables the rapid, step-wise construction of complex molecular architectures. This whitepaper details its physical properties, the mechanistic causality behind its reactivity, and field-proven protocols for library synthesis.
Chemical Identity and Physical Properties
Understanding the baseline physical properties of this scaffold is critical for designing robust experimental workflows. The compound is highly reactive and requires specific handling to maintain its integrity[1].
| Property | Value |
| IUPAC Name | Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate |
| CAS Number | 1305711-05-0 |
| Molecular Formula | C11H8ClNO4S |
| Molecular Weight | 285.70 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in anhydrous DCM, THF, DMF; Reacts violently with water |
| Reactivity Profile | Highly moisture sensitive; Corrosive; Electrophilic[2] |
Structural Analysis & The Causality of Reactivity
To successfully utilize this building block, researchers must understand the intrinsic electronic and steric forces governing its behavior. Do not treat this as a generic sulfonyl chloride; its reactivity is heavily influenced by the quinoline core.
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The Quinoline Core: The fused bicyclic system is electron-withdrawing, which increases the electrophilicity of the C8-sulfonyl chloride. Furthermore, the quinoline nitrogen (N1) acts as a critical hydrogen-bond acceptor and a potential bidentate coordination site for metalloenzymes in downstream drug applications[3].
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Peri-Position Effects on the C8-Sulfonyl Chloride: The spatial proximity of the sulfonyl chloride at C8 to the quinoline nitrogen at N1 creates a unique microenvironment. The N1 lone pair can participate in intramolecular general base catalysis, significantly accelerating the hydrolysis of the sulfonyl chloride in the presence of trace water[4][5]. Causality: This is precisely why handling this compound requires strict anhydrous conditions; failure to exclude moisture rapidly yields the unreactive sulfonic acid, ruining the batch[2].
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Orthogonal Reactivity of the C6-Ester: The methyl ester at C6 is orders of magnitude less reactive toward nucleophiles than the C8-sulfonyl chloride. This kinetic difference allows for chemoselective sulfonylation without premature aminolysis of the ester.
Orthogonal functionalization logic of the bifunctional quinoline scaffold.
Experimental Workflows (Self-Validating Systems)
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the chemist understands why a specific reagent or condition is chosen.
Protocol 1: Chemoselective Sulfonamide Synthesis
Objective: React the C8-sulfonyl chloride with an amine while preserving the C6-methyl ester.
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Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Causality: Anhydrous DCM prevents the N1-catalyzed hydrolysis of the sulfonyl chloride[2].
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Cooling: Chill the solution to 0 °C using an ice bath.
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Causality: Lowering the temperature suppresses the competing aminolysis of the C6-methyl ester, ensuring absolute chemoselectivity.
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Amine Addition: Slowly add the target primary or secondary amine (1.05 eq) dropwise.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct driving the reaction forward, without acting as a competing nucleophile against the highly reactive sulfonyl chloride.
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Validation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via LC-MS. The mass of the starting material ( m/z 285.7) should completely shift to the target sulfonamide mass.
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Workup: Wash the organic layer with saturated aqueous NaHCO3 followed by brine. Dry over Na2SO4 , filter, and concentrate in vacuo.
Protocol 2: Saponification of the C6-Ester
Objective: Hydrolyze the methyl ester to a carboxylic acid for subsequent amide coupling or biological testing.
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Dissolution: Dissolve the crude sulfonamide from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
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Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (2.0 eq).
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Causality: LiOH provides mild, controlled hydroxide delivery. It is strong enough to saponify the methyl ester but mild enough to prevent the cleavage of the newly formed sulfonamide bond, which can occur under harsher basic conditions (e.g., refluxing NaOH).
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Validation: Stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the ester is consumed.
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Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3-4. The target carboxylic acid will precipitate. Filter and dry under high vacuum.
Step-by-step workflow for the sequential derivation of the quinoline building block.
Applications in Drug Discovery
Derivatives synthesized from Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate represent privileged motifs in modern drug discovery. The resulting 8-quinolinesulfonamides are particularly noted for their ability to act as highly potent Zinc-Binding Inhibitors (ZBIs) [3].
For example, in the development of inhibitors targeting New Delhi Metallo- β -lactamase-1 (NDM-1)—an enzyme responsible for severe multidrug-resistant bacterial infections—the quinoline scaffold is unparalleled. The quinoline nitrogen (N1) and the deprotonated sulfonamide nitrogen form a highly stable, bidentate chelation complex with active-site zinc ions[3]. By utilizing the C6-carboxylate (derived from the methyl ester), researchers can further optimize the molecule's binding affinity to peripheral active-site residues (like Lys21 or Asn220) via targeted amide couplings, effectively re-sensitizing resistant bacteria to carbapenem antibiotics[3].
References
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PubChem. "8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220." National Center for Biotechnology Information. [Link]
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ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo- β -lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems." Journal of Medicinal Chemistry.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
